1-Fluoro-5-nitronaphthalene
Description
1-Fluoro-5-nitronaphthalene is a polycyclic aromatic hydrocarbon (PAH) derivative featuring a fluorine atom at position 1 and a nitro group (-NO₂) at position 5 of the naphthalene ring. This compound belongs to a class of halogenated nitroaromatics, which are of significant interest in pharmaceuticals, agrochemicals, and materials science due to their unique electronic and steric properties . While direct experimental data on this specific compound is sparse in the provided evidence, its structural analogs and synthesis pathways offer insights into its characteristics.
Key Properties (Inferred):
- Molecular Formula: C₁₀H₆FNO₂
- Molecular Weight: ~191.16 g/mol (calculated by adding nitro group mass to 1-fluoronaphthalene (146.16 g/mol) ).
- Substituent Effects: The electron-withdrawing nitro group at position 5 and fluorine at position 1 create distinct electronic effects, influencing reactivity and stability.
Properties
IUPAC Name |
1-fluoro-5-nitronaphthalene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNO2/c11-9-5-1-4-8-7(9)3-2-6-10(8)12(13)14/h1-6H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTIRKPWIJBXLEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=C2F)C(=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60617451 | |
| Record name | 1-Fluoro-5-nitronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60617451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13720-44-0 | |
| Record name | 1-Fluoro-5-nitronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60617451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Steps:
-
Diazotization :
-
Thermal Decomposition (Schiemann Reaction) :
Challenges:
-
Side Reactions : Competing hydrolysis to phenol derivatives if moisture is present.
-
Safety : Exothermic decomposition requires controlled heating.
Direct Nitration of 1-Fluoronaphthalene
Nitration of pre-fluorinated naphthalene offers a route to this compound, though regioselectivity is a concern.
Reaction Conditions:
Optimization Data:
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| HNO₃/Naphthalene Ratio | 1.1:1 | Maximizes mono-nitration |
| H₂SO₄ Concentration | 90–95% | Enhances nitronium ion (NO₂⁺) generation |
| Reaction Time | 4–6 hours | Prevents over-nitration |
Limitations:
-
Isomer Separation : Requires column chromatography or recrystallization.
-
Safety Risks : Exothermic nitration necessitates flow reactor setups for scale-up.
Halogen Exchange (Halex Reaction)
This method involves nucleophilic displacement of a nitro-substituted chloro or bromo precursor.
Procedure:
Performance Metrics:
-
Yield : 50–60% due to competing side reactions (e.g., elimination).
-
Side Products : Dehalogenated byproducts (e.g., 5-nitronaphthalene) if moisture is present.
Microwave-Assisted Synthesis
Emerging techniques utilize microwave irradiation to accelerate fluorination or nitration steps.
Example Protocol:
Advantages:
-
Reduced reaction time (minutes vs. hours).
-
Enhanced selectivity due to rapid, uniform heating.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Diazotization-Fluorination | 85 | 90–95 | Moderate | High |
| Direct Nitration | 70 | 80–85 | High | Moderate |
| Halex Reaction | 55 | 75–80 | Low | Low |
| Microwave-Assisted | 80 | 95+ | Limited | High |
Critical Considerations
-
Regioselectivity : Fluorine’s electron-withdrawing nature directs nitration to the 5-position, but steric effects in substituted naphthalenes may alter outcomes.
-
Purification : Recrystallization from ethanol/water mixtures improves purity.
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Safety : Nitration and diazotization require strict temperature control to avoid runaway reactions .
Chemical Reactions Analysis
Types of Reactions: 1-Fluoro-5-nitronaphthalene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group under catalytic hydrogenation conditions.
Common Reagents and Conditions:
Nitration: Nitric oxide, acetic anhydride, and a solid superacid catalyst such as sulfated zirconia.
Reduction: Hydrogen gas and a suitable catalyst, such as palladium on carbon.
Major Products:
Nitration: 1,5-Dinitronaphthalene.
Reduction: 1-Fluoro-5-aminonaphthalene.
Scientific Research Applications
Organic Synthesis
1-Fluoro-5-nitronaphthalene serves as a versatile intermediate in the synthesis of more complex organic molecules. Its reactivity allows for various substitution reactions, making it valuable for creating derivatives with specific functional groups.
Table 1: Synthetic Applications of this compound
| Application | Description |
|---|---|
| Dye Intermediates | Used in the production of dyes due to its ability to undergo electrophilic aromatic substitution. |
| Pharmaceuticals | Potential precursor for the synthesis of bioactive compounds and drug candidates. |
| Fluorinated Compounds | Acts as a building block for synthesizing fluorinated organic compounds, which often exhibit enhanced biological activity. |
Environmental Studies
The compound has been studied for its environmental impact and degradation pathways. Research indicates that nitronaphthalenes, including this compound, can enter ecosystems through industrial processes and may affect soil and water quality.
Case Study: Microbial Degradation
A study identified a bacterial strain capable of degrading 1-nitronaphthalene, shedding light on bioremediation strategies for contaminated sites. The strain Sphingobium sp. was found to utilize 1-nitronaphthalene as a carbon source, indicating potential for natural attenuation in polluted environments .
Chemical Research
Research involving this compound has expanded into areas such as materials science and nanotechnology. The compound's properties make it suitable for developing new materials with specific electronic or optical characteristics.
Table 2: Research Insights on this compound
| Research Area | Findings |
|---|---|
| Material Science | Investigation into its use as a precursor for creating functionalized nanomaterials with enhanced properties. |
| Catalysis | Explored as a ligand in catalytic systems to improve reaction efficiencies in organic transformations. |
Fluorine Chemistry
The presence of fluorine in this compound enhances its chemical stability and reactivity compared to non-fluorinated analogs. This property is particularly useful in the synthesis of fluorinated drugs, which often exhibit improved pharmacokinetics.
Table 3: Fluorine's Role in Drug Design
| Property | Benefit |
|---|---|
| Increased Lipophilicity | Fluorinated compounds tend to have better membrane permeability, enhancing bioavailability. |
| Stability | Fluorine substitution can protect sensitive functional groups from degradation during synthesis or storage. |
Mechanism of Action
The mechanism of action of 1-Fluoro-5-nitronaphthalene primarily involves its chemical reactivity. The nitro group is highly reactive and can undergo reduction to form an amino group, which can further participate in various chemical reactions. The fluorine atom enhances the compound’s stability and reactivity by influencing the electronic properties of the naphthalene ring .
Comparison with Similar Compounds
Structural and Electronic Comparisons
1-Iodo-5-nitronaphthalene
- Molecular Formula: C₁₀H₆INO₂
- Molecular Weight : 299.067 g/mol .
- Key Differences :
- Substituent Size/Electronegativity : Iodine (atomic radius 1.33 Å, electronegativity 2.66) vs. fluorine (0.64 Å, 3.98). The larger iodine atom increases steric hindrance but reduces electronegativity, altering solubility and reaction kinetics .
- Applications : Iodo derivatives are often used in cross-coupling reactions, whereas fluoro compounds are preferred in pharmaceuticals for metabolic stability .
1-Nitronaphthalene (1NN)
- Molecular Formula: C₁₀H₇NO₂
- Synthesis: Produced via diazotization of 5-nitronaphthylamine (5NNA) using NaNO₂/HCl .
- Key Differences :
1-(Trifluoromethoxy)-5-(trifluoromethyl)naphthalene
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Solubility | LogP (Predicted) |
|---|---|---|---|---|
| This compound | ~191.16 | ~300 (est.) | Low in water; soluble in DMF | 2.8–3.2 |
| 1-Iodo-5-nitronaphthalene | 299.07 | >350 | Moderate in toluene | 3.5–4.0 |
| 1-Nitronaphthalene | 173.17 | 304 | Insoluble in water | 2.1–2.5 |
| 1-Fluoronaphthalene | 146.16 | 215 | Low polarity solvents | 3.0–3.4 |
Notes:
Biological Activity
1-Fluoro-5-nitronaphthalene (CAS Number: 13720-44-0) is an organofluorine compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesizing data from various studies and sources.
- Molecular Formula : C10H6FNO2
- Molecular Weight : 195.16 g/mol
- Density : 1.2 g/cm³
- Melting Point : 54 °C
- Boiling Point : 280 °C
These properties influence the compound's reactivity and interactions within biological systems.
Biological Activity Overview
This compound exhibits a range of biological activities, primarily attributed to its structural features. The presence of both a fluorine atom and a nitro group significantly alters its chemical reactivity and biological interactions.
In Vitro Studies
Research indicates that this compound can undergo biotransformation in various biological systems, leading to the formation of several metabolites. For instance, studies on its metabolism using Caenorhabditis elegans have shown that it can be oxidized to produce trans-3,4-dihydroxy derivatives and other phenolic compounds, which may possess distinct biological activities .
Antitumor Activity
Recent investigations have highlighted the potential antitumor properties of this compound. A study demonstrated that derivatives of nitroaromatic compounds, including this one, exhibited significant cytotoxicity against various cancer cell lines. Specifically, it was noted that the compound could inhibit cell proliferation in breast cancer (MCF-7) and lung cancer (A549) cell lines .
The mechanisms underlying the biological activities of this compound are complex and involve multiple pathways:
- Reactive Oxygen Species (ROS) Generation : The compound can induce oxidative stress in cells, leading to apoptosis in cancerous cells.
- Inhibition of Key Enzymes : It has been shown to inhibit certain enzymes critical for tumor growth and survival, such as topoisomerases and kinases .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications in the naphthalene ring significantly affect the biological potency of the compound. For example:
| Compound Modification | Biological Activity |
|---|---|
| Addition of halogens | Increased cytotoxicity |
| Nitro group position | Enhanced enzyme inhibition |
These findings suggest that strategic modifications could enhance the therapeutic potential of this compound derivatives.
Case Studies
- Anticancer Activity : A study published in Molecules reported that this compound derivatives showed potent activity against breast cancer cells, with IC50 values significantly lower than those of standard chemotherapeutics .
- Neuroprotective Effects : Another investigation indicated that certain derivatives could protect neuronal cells from oxidative damage, suggesting potential applications in neurodegenerative diseases .
Q & A
Q. What are the optimal synthetic routes for 1-fluoro-5-nitronaphthalene, and how can purity be ensured?
- Methodological Answer : Synthesis typically involves sequential nitration and fluorination of naphthalene derivatives. For nitration, controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) minimize poly-nitration. Fluorination can employ halogen exchange (Halex reaction) using KF or CsF in polar aprotic solvents. Purity is validated via HPLC (C18 column, acetonitrile/water mobile phase) and melting point analysis. Reference standards (e.g., 1-amino-4-nitronaphthalene, CAS 776-34-1) can aid calibration . For fluorinated intermediates, ensure inert atmospheres to prevent decomposition .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹⁹F NMR : Identifies fluorine substitution patterns (δ ≈ -100 to -150 ppm for aromatic fluorides).
- ¹H NMR : Reveals nitro-group-induced deshielding in adjacent protons.
- IR Spectroscopy : Confirms nitro (1520–1350 cm⁻¹ asymmetric/symmetric stretching) and C-F bonds (1250–1100 cm⁻¹).
- Mass Spectrometry (EI-MS) : Molecular ion peaks (m/z ~191) and fragmentation patterns validate structure. Cross-reference with NIST Chemistry WebBook data for fluoronaphthalenes .
Q. How can researchers assess the stability of this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies:
- Thermal Stability : Thermogravimetric analysis (TGA) at 25–150°C.
- Photostability : Expose to UV-Vis light (300–800 nm) and monitor degradation via HPLC.
- Humidity Tests : Store at 75% relative humidity; track hydrolysis byproducts (e.g., fluoronaphthol) . Use airtight, amber vials with desiccants for long-term storage .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in electrophilic substitution reactions?
- Methodological Answer : Apply density functional theory (DFT) at the B3LYP/6-311+G(d,p) level to calculate Fukui indices and local softness. These identify nucleophilic/electrophilic sites. Compare with experimental results (e.g., bromination or sulfonation regioselectivity). Solvent effects can be modeled using the polarizable continuum model (PCM) .
Q. What strategies resolve contradictions in reported toxicity data for fluorinated nitroaromatics?
- Methodological Answer :
- Systematic Review : Use PRISMA guidelines to aggregate data from PubMed, TOXCENTER, and NIH RePORTER, filtering by study quality (e.g., OECD-compliant assays) .
- In Vitro/In Vivo Correlation : Compare Ames test (mutagenicity) and rodent bioassay results. Address confounding factors (e.g., metabolic activation via S9 liver fractions) .
Q. How to design experiments evaluating the environmental persistence of this compound in aquatic systems?
- Methodological Answer :
- OECD 301F Test : Measure biodegradation in activated sludge over 28 days.
- Sediment-Water Partitioning : Use shake-flask methods with LC-MS/MS quantification.
- Photodegradation : Simulate sunlight (Xe lamp, λ > 290 nm) and monitor half-life .
Q. What methodologies identify metabolites of this compound in mammalian systems?
- Methodological Answer :
Q. How can researchers address data gaps in the environmental monitoring of fluorinated nitroaromatics?
- Methodological Answer : Deploy passive samplers (e.g., PUF disks) in industrial zones. Analyze via GC-ECD or HPLC-UV, comparing with TRI Explorer datasets. Prioritize gaps identified in ATSDR’s CERCLA-mandated reviews (e.g., soil/sediment bioavailability) .
Methodological Challenges & Innovation
Q. What advanced techniques improve sensitivity in detecting trace this compound in complex matrices?
- Methodological Answer :
Q. How to integrate machine learning for predicting structure-activity relationships (SAR) of fluorinated nitroaromatics?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
